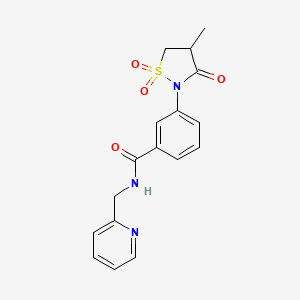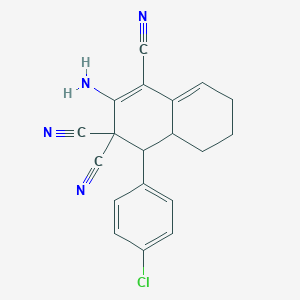![molecular formula C19H17Cl2NO3 B5221364 8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline](/img/structure/B5221364.png)
8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is substituted with a 2,3-dichlorophenoxyethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .
化学反应分析
Types of Reactions
8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .
科学研究应用
8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
8-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethoxy]quinoline: Similar structure but with different chlorine substitution pattern.
8-[2-(4-chloro-2,5-dimethylphenoxy)ethoxy]quinoline: Different substitution pattern on the phenoxy group.
Uniqueness
8-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethoxy]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
属性
IUPAC Name |
8-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO3/c20-15-6-2-7-16(18(15)21)24-12-10-23-11-13-25-17-8-1-4-14-5-3-9-22-19(14)17/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSQUUXWHWYOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=C(C(=CC=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-butoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole](/img/structure/B5221283.png)
![2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B5221290.png)
![ethyl 2-[4-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate](/img/structure/B5221297.png)

![(2E)-1-(4-Methoxyphenyl)-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-EN-1-one](/img/structure/B5221301.png)


![2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B5221328.png)
![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5221334.png)
![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B5221337.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5221359.png)
![Ethyl 5-acetyl-2-[[2-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B5221367.png)

![4',4',6,6-tetramethyl-3-(1-naphthyl)-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5221388.png)
